molecular formula C21H18FN3O2S B2834466 2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide CAS No. 897462-19-0

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide

Cat. No. B2834466
CAS RN: 897462-19-0
M. Wt: 395.45
InChI Key: IWVBIDBBJPUPFW-UHFFFAOYSA-N
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Description

2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-fluorophenyl)acetamide, also known as EIT, is a small molecule compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Anticancer Applications

The synthesis and evaluation of novel compounds containing the imidazo[2,1-b]thiazole scaffold have shown significant cytotoxic activities against various cancer cell lines. For instance, a series of compounds synthesized based on this scaffold demonstrated potent inhibition against human cancer cell lines such as HepG2 and MDA-MB-231, indicating their potential as anticancer agents (Ding et al., 2012). Similarly, other research has focused on synthesizing and testing derivatives for their cytotoxicity, with some compounds showing promising results against leukemia cells, suggesting their use as chemotherapeutic agents (Karki et al., 2011).

Antimicrobial Applications

The antimicrobial and anti-inflammatory activities of acetamido pyrrolyl derivatives of azoles, including thiazoles and imidazoles, were investigated, showing that certain compounds exhibited promising antibacterial and antifungal activities (Sowmya et al., 2017). Another study synthesized 1,2,4-triazoles and 1,3,4-thiadiazoles bearing the imidazo[2,1-b]thiazole moiety and evaluated them for antibacterial, antifungal, and antituberculosis activities, with some compounds showing promising results (Güzeldemirci & Küçükbasmacı, 2010).

properties

IUPAC Name

2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-2-27-18-8-6-14(7-9-18)19-12-25-17(13-28-21(25)24-19)11-20(26)23-16-5-3-4-15(22)10-16/h3-10,12-13H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVBIDBBJPUPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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